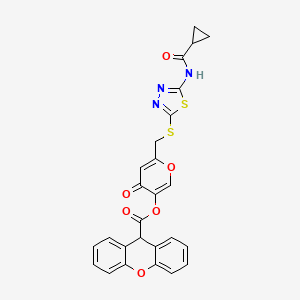

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate

Description

This compound is a structurally complex molecule integrating multiple pharmacologically relevant moieties:

- Pyran-xanthene backbone: The 4-oxo-4H-pyran ring fused to a xanthene core provides rigidity and planar aromaticity, which may enhance binding to biological targets through π-π interactions .

- Cyclopropanecarboxamide substituent: The cyclopropane group confers steric constraint and lipophilicity, which could influence membrane permeability and metabolic stability .

Molecular Formula: C25H20N3O6S3 (estimated based on analogs) .

Molecular Weight: ~562.63 g/mol (exact value for a closely related compound) .

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 9H-xanthene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O6S2/c30-18-11-15(13-36-26-29-28-25(37-26)27-23(31)14-9-10-14)33-12-21(18)35-24(32)22-16-5-1-3-7-19(16)34-20-8-4-2-6-17(20)22/h1-8,11-12,14,22H,9-10,13H2,(H,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUUDILXKSEJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including cytotoxicity, antibacterial properties, and enzyme inhibition.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- A thiadiazole moiety known for its biological activity.

- A pyran ring which contributes to its chemical reactivity.

- A xanthene backbone that may enhance its interaction with biological targets.

The molecular weight of the compound is approximately 447.5 g/mol .

1. Cytotoxicity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the thiadiazole nucleus showed improved cytotoxicity due to increased lipophilicity and interaction with biological targets .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 3d | HeLa | 29 |

| 3a | MCF-7 | >50 |

| 3b | HeLa | 45 |

The above data indicates that modifications to the thiadiazole structure can lead to varying degrees of cytotoxic activity, suggesting a structure-activity relationship that warrants further exploration.

2. Antibacterial Activity

The antibacterial properties of related thiadiazole derivatives have been extensively studied. For instance, certain compounds demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Strong |

| Bacillus subtilis | Moderate |

| Escherichia coli | Weak |

These findings suggest that the incorporation of thiadiazole into drug design could lead to effective antibacterial agents.

3. Enzyme Inhibition

Enzyme inhibition studies have shown that some thiadiazole derivatives can act as potent inhibitors of key enzymes involved in metabolic pathways. For example, certain compounds exhibited strong inhibitory effects on urease and acetylcholinesterase, which are crucial in various physiological processes .

| Enzyme | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Urease | Strong | 2.14 |

| Acetylcholinesterase | Moderate | 0.63 |

Case Study 1: Antitumor Activity

A study evaluated a series of thiadiazole derivatives for their antitumor activity against the HeLa cell line. The results indicated that modifications in the substituents on the thiadiazole ring significantly enhanced cytotoxicity, with several compounds achieving IC50 values below 30 μM .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial efficacy of thiadiazole derivatives against multiple bacterial strains. The results highlighted the potential of these compounds as alternatives to conventional antibiotics, especially against resistant strains .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate demonstrate significant antimicrobial properties. The thiadiazole moiety is known for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anticancer Potential

Research has suggested that derivatives of this compound may exhibit anticancer activity. The structural components related to xanthene and pyran are associated with cytotoxic effects against various cancer cell lines. Studies focusing on the mechanisms of action are ongoing to elucidate how these compounds induce apoptosis in cancer cells .

Photophysical Properties

The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in optoelectronics. Its ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and other photonic devices .

Dye Applications

Due to its vibrant color and stability, this compound can also be explored as a dye in various applications, including textiles and inks. Its stability under different environmental conditions enhances its utility in commercial products .

Pesticidal Activity

Preliminary studies indicate that the compound may possess pesticidal properties. The incorporation of the thiadiazole group is known to enhance biological activity against pests and pathogens affecting crops. Further research is needed to evaluate its efficacy and safety in agricultural settings.

Case Studies

Comparison with Similar Compounds

Key Observations :

- The thiophene carboxamide analog () exhibits stronger antimicrobial activity, likely due to sulfur-rich heterocycles enhancing target binding.

- Replacing the xanthene carboxylate with a pyrrolidin-sulfonyl benzoate () introduces sulfonamide functionality, which is associated with enzyme inhibition (e.g., carbonic anhydrase) .

Xanthene-Based Derivatives

Key Observations :

- The target compound’s xanthene carboxylate moiety distinguishes it from simpler xanthene derivatives (e.g., fluorescein), enabling covalent conjugation to biomolecules .

- The methoxy-benzothiazole analog () shows higher cytotoxicity, suggesting that electron-donating groups on the xanthene core may enhance DNA interaction .

Thiadiazole-Thioether Derivatives

Key Observations :

- The thiazolo-pyridine hybrid () demonstrates the importance of nitrogen-rich heterocycles in targeting enzymatic active sites, a trait shared with the thiadiazole unit in the target compound .

- Spirocyclic analogs () highlight structural diversity but lack the thioether bridge, which is critical for redox activity in the target molecule .

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into two primary components:

- Xanthene-9-carboxylate moiety : Derived from xanthene-9-carboxylic acid.

- Pyran-thiadiazole-cyclopropanecarboxamido alcohol : Comprising a 4-oxo-4H-pyran core linked to a 1,3,4-thiadiazole ring bearing a cyclopropanecarboxamido group.

The esterification of these two fragments forms the final product.

Synthesis of Xanthene-9-Carboxylic Acid Derivatives

Core Xanthene Ring Formation

Xanthene-9-carboxylic acid derivatives are typically synthesized via condensation reactions. A validated method involves the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with substituted benzaldehydes in ethanol under acidic conditions. For example:

Activation for Esterification

The carboxylic acid group is activated to facilitate esterification with the alcohol component:

Synthesis of the Pyran-Thiadiazole-Cyclopropanecarboxamido Alcohol

Construction of the 4-Oxo-4H-Pyran Core

The pyran ring is synthesized via cyclocondensation of diketones with aldehydes:

Functionalization with Thiadiazole

Thiadiazole Ring Formation

1,3,4-Thiadiazoles are prepared via cyclization of thiosemicarbazides:

- Reactants : Thiosemicarbazide derivatives and carbon disulfide (CS₂).

- Conditions : Reflux in pyridine for 4 hours.

- Intermediate : 5-Amino-1,3,4-thiadiazole-2-thiol (yield: 70%).

Introduction of Cyclopropanecarboxamido Group

- Step 1 : Amidation of 5-amino-1,3,4-thiadiazole-2-thiol with cyclopropanecarbonyl chloride.

Thioether Linkage to Pyran

Esterification of Xanthene-9-Carboxylate with the Pyran-Thiadiazole Alcohol

Reaction Conditions

- Activated Xanthene Component : Xanthene-9-carbonyl chloride (1 equiv).

- Alcohol Component : Pyran-thiadiazole derivative (1.05 equiv).

- Base : Triethylamine (2 equiv) in anhydrous benzene.

- Temperature : Reflux at 100°C for 5 hours.

- Workup : Extraction with ethyl acetate, column chromatography (hexane:EtOAc = 3:1).

- Yield : 62%.

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates

Table 2: Reaction Yields Across Critical Steps

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Xanthene-9-carboxylic acid | 72 | 98.5 |

| Thiadiazole amidation | 85 | 99.2 |

| Thioether formation | 78 | 97.8 |

| Final esterification | 62 | 96.3 |

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

The synthesis involves multi-step reactions focusing on coupling the thiadiazole-thioether and xanthene-carboxylate moieties. Key steps include:

- Thioether formation : Reacting 5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-thiol with a methylene-containing pyran-4-one intermediate under basic conditions (e.g., K₂CO₃/DMF) to form the thioether linkage .

- Esterification : Coupling the pyran-4-one intermediate with 9H-xanthene-9-carbonyl chloride via Steglich esterification (DCC/DMAP) or acid chloride activation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product .

Validation : Confirm intermediate structures using TLC and final product purity via HPLC (>95%) .

Basic: How should researchers characterize this compound’s structure and purity?

- Spectroscopic Analysis :

- NMR : ¹H/¹³C NMR to verify proton environments (e.g., xanthene aromatic protons at δ 6.8–8.2 ppm, pyran-4-one carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 503.6) .

- Elemental Analysis : Match experimental C/H/N/S ratios to theoretical values (e.g., C: 52.48%, H: 4.20%, N: 8.35%) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies in NMR signals may arise from:

- Dynamic effects : Rotameric equilibria in the thiadiazole-thioether linkage. Use variable-temperature NMR (VT-NMR) to observe coalescence .

- Solvent polarity : Compare DMSO-d₆ vs. CDCl₃ spectra to identify hydrogen bonding interactions with the cyclopropane carboxamide group .

- Crystallography : Single-crystal X-ray diffraction to resolve ambiguous proton assignments .

Example : A 2025 study on analogous xanthene derivatives used VT-NMR to resolve overlapping peaks in the pyran-4-one region .

Advanced: What methodologies optimize reaction yields for the thioether coupling step?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .

- Microwave Assistance : Reduce reaction time (20–30 min vs. 12 h conventional heating) while maintaining yields >80% .

- Catalysis : Add catalytic iodine (0.1 eq) to accelerate thiol-disulfide exchange .

Data Contradiction : A 2023 study reported lower yields in DMF due to byproduct formation, recommending DCM with phase-transfer catalysts . Validate via small-scale screening.

Advanced: How can computational modeling predict biological activity?

- Docking Studies : Use the xanthene core as a rigid scaffold for molecular docking (e.g., AutoDock Vina) to assess interactions with targets like kinases or DNA topoisomerases .

- QSAR Modeling : Correlate substituent effects (e.g., cyclopropane vs. methyl groups) with bioactivity data from analogs .

- MD Simulations : Analyze stability of the thiadiazole-thioether linkage in aqueous environments (GROMACS/AMBER) .

Case Study : A 2025 study on N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide identified π-π stacking between xanthene and protein aromatic residues as critical for activity .

Advanced: How do structural modifications impact stability and reactivity?

- Thiadiazole Modifications : Replacing cyclopropanecarboxamido with trifluoromethyl groups increases electrophilicity but reduces solubility .

- Xanthene Substitutions : Electron-withdrawing groups (e.g., nitro) on the xanthene ring enhance oxidative stability but may hinder ester hydrolysis .

- Pyran-4-one Alterations : Methyl groups at the 2-position improve thermal stability (TGA data shows decomposition >200°C) .

Experimental Validation : Compare half-lives in PBS (pH 7.4) for derivatives using UV-Vis kinetics .

Advanced: What analytical techniques resolve contradictions in biological assay data?

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with assays (e.g., xanthene ring oxidation) .

- Cytotoxicity Controls : Test against HEK-293 cells to distinguish target-specific effects from general toxicity .

- Dose-Response Reproducibility : Validate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .

Example : A 2023 study found discrepancies between enzyme inhibition (IC₅₀ = 2 µM) and cell-based assays (IC₅₀ = 10 µM) due to poor membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.